Cas no 2228910-01-6 (methyl 1-methyl-4-(oxiran-2-yl)methyl-1H-pyrazole-3-carboxylate)

methyl 1-methyl-4-(oxiran-2-yl)methyl-1H-pyrazole-3-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 1-methyl-4-(oxiran-2-yl)methyl-1H-pyrazole-3-carboxylate
- EN300-1739203
- methyl 1-methyl-4-[(oxiran-2-yl)methyl]-1H-pyrazole-3-carboxylate
- 2228910-01-6
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- インチ: 1S/C9H12N2O3/c1-11-4-6(3-7-5-14-7)8(10-11)9(12)13-2/h4,7H,3,5H2,1-2H3
- InChIKey: KWVQEJLHPDRJSV-UHFFFAOYSA-N
- SMILES: O1CC1CC1=CN(C)N=C1C(=O)OC
計算された属性
- 精确分子量: 196.08479225g/mol
- 同位素质量: 196.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 4
- 重原子数量: 14
- 回転可能化学結合数: 4
- 複雑さ: 234
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 56.6Ų
- XLogP3: 0.4
methyl 1-methyl-4-(oxiran-2-yl)methyl-1H-pyrazole-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1739203-0.05g |
methyl 1-methyl-4-[(oxiran-2-yl)methyl]-1H-pyrazole-3-carboxylate |
2228910-01-6 | 0.05g |
$1682.0 | 2023-09-20 | ||
Enamine | EN300-1739203-10g |
methyl 1-methyl-4-[(oxiran-2-yl)methyl]-1H-pyrazole-3-carboxylate |
2228910-01-6 | 10g |
$8611.0 | 2023-09-20 | ||
Enamine | EN300-1739203-2.5g |
methyl 1-methyl-4-[(oxiran-2-yl)methyl]-1H-pyrazole-3-carboxylate |
2228910-01-6 | 2.5g |
$3925.0 | 2023-09-20 | ||
Enamine | EN300-1739203-10.0g |
methyl 1-methyl-4-[(oxiran-2-yl)methyl]-1H-pyrazole-3-carboxylate |
2228910-01-6 | 10g |
$8611.0 | 2023-06-03 | ||
Enamine | EN300-1739203-5.0g |
methyl 1-methyl-4-[(oxiran-2-yl)methyl]-1H-pyrazole-3-carboxylate |
2228910-01-6 | 5g |
$5807.0 | 2023-06-03 | ||
Enamine | EN300-1739203-1.0g |
methyl 1-methyl-4-[(oxiran-2-yl)methyl]-1H-pyrazole-3-carboxylate |
2228910-01-6 | 1g |
$2002.0 | 2023-06-03 | ||
Enamine | EN300-1739203-5g |
methyl 1-methyl-4-[(oxiran-2-yl)methyl]-1H-pyrazole-3-carboxylate |
2228910-01-6 | 5g |
$5807.0 | 2023-09-20 | ||
Enamine | EN300-1739203-0.25g |
methyl 1-methyl-4-[(oxiran-2-yl)methyl]-1H-pyrazole-3-carboxylate |
2228910-01-6 | 0.25g |
$1841.0 | 2023-09-20 | ||
Enamine | EN300-1739203-0.5g |
methyl 1-methyl-4-[(oxiran-2-yl)methyl]-1H-pyrazole-3-carboxylate |
2228910-01-6 | 0.5g |
$1922.0 | 2023-09-20 | ||
Enamine | EN300-1739203-0.1g |
methyl 1-methyl-4-[(oxiran-2-yl)methyl]-1H-pyrazole-3-carboxylate |
2228910-01-6 | 0.1g |
$1761.0 | 2023-09-20 |
methyl 1-methyl-4-(oxiran-2-yl)methyl-1H-pyrazole-3-carboxylate 関連文献
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1. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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6. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
methyl 1-methyl-4-(oxiran-2-yl)methyl-1H-pyrazole-3-carboxylateに関する追加情報
Introduction to Methyl 1-Methyl-4-(Oxiran-2-Yl)Methyl-1H-Pyrazole-3-Carboxylate (CAS No. 2228910-01-6)
Methyl 1-methyl-4-(oxiran-2-yl)methyl-1H-pyrazole-3-carboxylate, with the CAS registry number 2228910-01-6, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound, often referred to as methyl pyrazole carboxylate derivative, has garnered attention due to its unique structural features and potential applications in drug design and material science.
The molecular structure of methyl 1-methyl-4-(oxiran-2-yl)methyl-substituted pyrazole derivative is characterized by a pyrazole ring system, which is a five-membered aromatic heterocycle containing two nitrogen atoms. The presence of an oxirane (epoxide) group at the 4-position of the pyrazole ring introduces additional reactivity and functional diversity to the molecule. This structural arrangement makes it a versatile building block for further chemical modifications and functionalization.
Recent studies have highlighted the potential of this compound as a precursor for synthesizing advanced materials, such as stimuli-responsive polymers and bioactive molecules. The integration of the oxirane group into the pyrazole framework enables controlled polymerization reactions, making it a valuable component in the development of smart materials that can respond to environmental changes like temperature or pH levels.
In terms of synthesis, methyl pyrazole carboxylate derivative can be prepared via various routes, including nucleophilic substitution and coupling reactions. Researchers have optimized these methods to achieve high yields and purity, ensuring the compound's reliability for downstream applications. The use of green chemistry principles in its synthesis has also been explored, aligning with current trends toward sustainable chemical processes.
The pharmacological potential of methyl 1-methyl-4-(oxiran-2-yl)methyl derivative has been investigated in recent studies. Preclinical data suggest that this compound exhibits promising bioactivity, particularly in anti-inflammatory and anticancer assays. Its ability to modulate key cellular pathways makes it a candidate for further exploration in drug discovery programs targeting chronic diseases.
Moreover, the incorporation of this compound into nanotechnology-based delivery systems has shown potential for enhancing drug bioavailability and targeting efficiency. Its unique chemical properties make it an ideal candidate for conjugation with therapeutic agents, enabling precise delivery to diseased tissues while minimizing systemic toxicity.
In conclusion, methyl 1-methyl-4-(oxiran - yl) methyl derivative represents a multifaceted compound with diverse applications across multiple disciplines. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing both material science and therapeutic development.
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